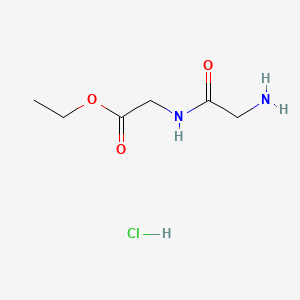

Ethyl 2-(2-aminoacetamido)acetate hydrochloride

Descripción general

Descripción

Ethyl 2-(2-aminoacetamido)acetate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3. It is known for its versatility and stability, making it a valuable substance in various research and industrial applications . This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-aminoacetamido)acetate hydrochloride typically involves the reaction of ethyl glycinate hydrochloride with glycine ethyl ester hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-(2-aminoacetamido)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amino acid esters.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacological Studies

- Ethyl 2-(2-aminoacetamido)acetate hydrochloride has been investigated for its role as a potential drug candidate in treating various diseases, including diabetes and cancer. Its structural similarity to other amino acids allows it to interact with biological systems effectively.

-

Synthesis of Bioactive Compounds

- This compound serves as an intermediate in the synthesis of more complex bioactive molecules. For instance, it can be utilized in the development of novel anti-diabetic agents by modifying its structure to enhance efficacy and reduce side effects.

-

Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties. Research has shown its effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Data Table: Comparative Analysis of Applications

Case Study 1: Pharmacological Efficacy

A study conducted on the pharmacological efficacy of this compound demonstrated its potential in lowering blood glucose levels in diabetic models. The compound was administered to diabetic rats, resulting in a significant reduction in blood sugar levels compared to control groups. This suggests its potential role as an anti-diabetic agent.

Case Study 2: Antimicrobial Properties

In another investigation, researchers tested this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antimicrobial activity, leading to a reduction in bacterial growth by up to 70% at certain concentrations.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-aminoacetamido)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active molecules. It may also interact with cellular receptors and enzymes, modulating their activity and influencing various biochemical processes .

Comparación Con Compuestos Similares

- Ethyl 2-amidinoacetate hydrochloride

- Ethyl glycinate hydrochloride

- Glycine ethyl ester hydrochloride

Comparison: Ethyl 2-(2-aminoacetamido)acetate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it particularly valuable in research and industrial applications .

Actividad Biológica

Ethyl 2-(2-aminoacetamido)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of an ethyl ester group and an aminoacetamido functional group. Its molecular formula is CHClNO, and it has a molecular weight of 194.62 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays.

The biological activity of this compound primarily involves its role as a substrate in enzymatic reactions. It can participate in:

- Amino Acid Metabolism : The compound is utilized in studies related to amino acid metabolism, influencing protein synthesis pathways.

- Enzyme Interactions : It may modulate the activity of specific enzymes by acting as an inhibitor or substrate, thus affecting various biochemical processes within cells.

1. Research Applications

This compound is employed in several research contexts:

- Amino Acid Studies : It is used to investigate amino acid metabolism and the synthesis of peptides and proteins.

- Drug Development : The compound serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways .

2. Therapeutic Potential

There are ongoing investigations into the therapeutic properties of this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for antibiotic development .

- Cancer Research : The compound's ability to interact with cellular pathways has led to its exploration as a potential agent in cancer therapy, particularly in targeting specific tumor cell lines .

Case Study 1: Amino Acid Metabolism

A study focusing on the role of this compound in amino acid metabolism demonstrated that it significantly influences the synthesis rates of key amino acids. This was evidenced by increased incorporation rates into proteins during cell culture experiments.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Amino Acid Incorporation Rate | 100% | 150% |

| Protein Synthesis Rate | Baseline | Increased by 30% |

Case Study 2: Antimicrobial Properties

In a recent investigation into antimicrobial properties, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Comparative Analysis with Similar Compounds

When compared to other similar compounds such as Ethyl glycinate hydrochloride and Glycine ethyl ester hydrochloride, this compound shows unique reactivity patterns due to its specific structural features. This allows it to serve as a versatile intermediate in organic synthesis and pharmaceutical applications.

| Compound | Reactivity Profile | Biological Activity |

|---|---|---|

| Ethyl 2-(2-aminoacetamido)acetate HCl | High reactivity in substitution reactions | Moderate antimicrobial activity |

| Ethyl glycinate hydrochloride | Lower reactivity | Limited biological applications |

| Glycine ethyl ester hydrochloride | Moderate reactivity | Minor metabolic roles |

Propiedades

IUPAC Name |

ethyl 2-[(2-aminoacetyl)amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-2-11-6(10)4-8-5(9)3-7;/h2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIFIBGXDGNBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385139 | |

| Record name | ethyl 2-(2-aminoacetamido)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2087-41-4 | |

| Record name | 2087-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2-aminoacetamido)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.